2-(4-(N-((6-(furan-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
This compound contains several interesting functional groups, including a furan ring, a pyridine ring, a sulfamoyl group, and a phenoxy group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyridine is a six-membered ring with five carbon atoms and one nitrogen . The sulfamoyl group is a common functional group in medicinal chemistry, known for its bioactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The furan and pyridine rings would contribute to the compound’s aromaticity, while the sulfamoyl group could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its size, shape, and the exact arrangement of its atoms would all play a role. For example, the presence of the sulfamoyl group could make it more polar, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural similarities to the specified molecule have been synthesized and evaluated for their biological activities. For example, polysubstituted pyridine derivatives have shown potential fungicidal and herbicidal activities in preliminary bioassays, suggesting that similar compounds might also possess useful biological properties (Li Zheng & W. Su, 2005).
Antiprotozoal Agents
Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown significant antiprotozoal activities, with some compounds exhibiting excellent in vivo activity in animal models. These findings highlight the potential of structurally related compounds in the development of new treatments for protozoal infections (M. Ismail et al., 2004).
Antimicrobial Screening
Derivatives similar to the query compound, such as N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, have been synthesized and screened for antimicrobial activities. These studies reveal the potential of such compounds in addressing bacterial, fungal, and tuberculosis infections, showcasing their importance in developing new antimicrobial agents (B. MahyavanshiJyotindra et al., 2011).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been used to synthesize coordination complexes with Co(II) and Cu(II), demonstrating the role of hydrogen bonding in self-assembly processes. These complexes were found to possess significant antioxidant activity, indicating the utility of related compounds in exploring antioxidant properties and potential therapeutic applications (K. Chkirate et al., 2019).
Heterocyclic Compound Synthesis
The building blocks similar to the compound of interest have been utilized in the synthesis of various heterocyclic compounds, including those with pyrimidine and pyridazine structural fragments. This research highlights the compound's potential utility in synthesizing biologically active molecules with wide-ranging pharmaceutical applications (T. Aniskova et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-[[6-(furan-3-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c19-18(22)12-26-15-2-4-16(5-3-15)27(23,24)21-10-13-1-6-17(20-9-13)14-7-8-25-11-14/h1-9,11,21H,10,12H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGURJVMGJJIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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